Pimelautide
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Overview
Description
Pimelautide is a synthetic immunomodulating lipopeptide known for its biological response-modifying properties. It is composed of lauroyl-L-alanine-gamma-D-glutamic acid-LL-2,6-diaminopimelic acid amide-glycine. This compound is an immunostimulant that activates macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells. It enhances delayed-type hypersensitivity reactions, antibody production, and resistance to bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimelautide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the lipopeptide chain. The key steps include:
Coupling of Lauroyl-L-alanine: Lauroyl chloride is reacted with L-alanine in the presence of a base to form lauroyl-L-alanine.
Formation of Gamma-D-glutamic Acid Derivative: Gamma-D-glutamic acid is protected and then coupled with lauroyl-L-alanine using a coupling reagent such as dicyclohexylcarbodiimide.
Addition of 2,6-Diaminopimelic Acid Amide: The protected gamma-D-glutamic acid derivative is coupled with 2,6-diaminopimelic acid amide.
Final Coupling with Glycine: The final step involves the coupling of the intermediate with glycine to form the complete lipopeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Pimelautide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the lauroyl moiety.
Reduction: Reduction reactions can occur at the peptide bonds.
Substitution: Substitution reactions can take place at the amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the peptide bonds.
Substitution: Substituted derivatives at the amino acid residues.
Scientific Research Applications
Pimelautide has a wide range of scientific research applications, including:
Immunology: Used as an immunostimulant to study immune responses in various models.
Pharmacology: Investigated for its protective effects against hepatotoxicity and its role in enhancing resistance to bacterial infections.
Cancer Research: Studied for its potential in inhibiting stomach cancer when combined with other compounds like Arborisidine A.
Biochemistry: Used to study the effects on macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells.
Mechanism of Action
Pimelautide exerts its effects by modulating the immune system. It activates macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells. This activation enhances delayed-type hypersensitivity reactions, antibody production, and resistance to bacterial infections. The compound also protects against hepatotoxicity by decreasing the amount of hepatic microsomal cytochrome P-450 and reducing lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Trimexautide: Another immunomodulating lipopeptide with similar properties.
Arborisidine A: Often used in combination with pimelautide for cancer research.
Uniqueness
This compound is unique due to its specific composition and its ability to modulate various components of the immune system. Its protective effects against hepatotoxicity and its role in enhancing resistance to bacterial infections make it distinct from other similar compounds .
Properties
Molecular Formula |
C29H52N6O9 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
7-amino-6-[(2-aminoacetyl)amino]-2-[[4-carboxy-4-[2-(dodecanoylamino)propanoylamino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44) |
InChI Key |
BGGBQBAMDUCKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O |
Synonyms |
lauroyl-Ala-gamma-Glu-LL-A2pmNH2-Gly N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid pimelautide pimelautide, (R*,R*)-DL-lysine RP 44.102 RP 44102 RP-44102 |
Origin of Product |
United States |
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